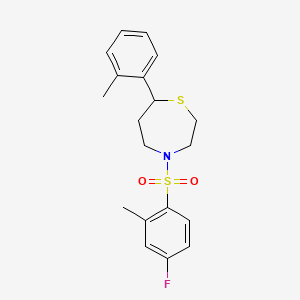

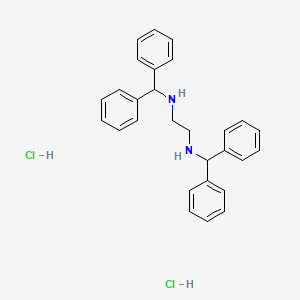

![molecular formula C18H21N7 B2957052 4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine CAS No. 2034428-15-2](/img/structure/B2957052.png)

4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule, likely used in the field of medicinal chemistry. It contains several functional groups, including a pyrazolo[1,5-a]pyrazine ring, a piperazine ring, and a pyridazine ring with a cyclopropyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through multi-step procedures involving intramolecular cyclization . The structures of these compounds were confirmed by various spectral data .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as IR, 1H NMR, 13C NMR, and ESI-HRMS . These techniques provide information about the types of bonds and functional groups present in the molecule.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis Techniques and Antitumor Activities : Research on novel N-arylpyrazole-containing enaminones has demonstrated methods for synthesizing substituted pyridine and pyrazole derivatives with potential antitumor and antimicrobial activities. These compounds have shown cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard treatments like 5-fluorouracil (S. Riyadh, 2011).

Piperazine Derivatives and Antagonists : The development of AZD3514, a small-molecule androgen receptor downregulator for the treatment of advanced prostate cancer, illustrates the application of piperazine derivatives in medicinal chemistry. This research addressed hERG and physical property issues in previous compounds, leading to a clinical candidate for Phase I trials (R. Bradbury et al., 2013).

Heterofunctionalization and Annulation : Studies on 4-hydrazinylpyrazolo[1,5-a]pyrazines revealed methods for creating derivatives with fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. These reactions offer pathways for generating compounds with potentially new biological activities (N. M. Tsizorik et al., 2018).

Advances in Piperazine Synthesis

- Recent Synthesis Techniques : A review highlighted recent advances in the synthesis of the piperazine ring system, emphasizing methods for creating carbon-substituted piperazines. Piperazine is a common structure in pharmaceuticals, and new synthesis methods could impact the development of compounds for various therapeutic applications (K. E. Gettys et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds with a piperazine moiety have been reported to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .

Mode of Action

For instance, some piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Biochemical Pathways

It’s worth noting that similar compounds have been found to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways of this bacterium.

Result of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a similar effect.

Propriétés

IUPAC Name |

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7/c1-13-12-16-18(19-6-7-25(16)22-13)24-10-8-23(9-11-24)17-5-4-15(20-21-17)14-2-3-14/h4-7,12,14H,2-3,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSRFNVKHJIIRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Difluorospiro[2.3]hexan-5-one](/img/structure/B2956972.png)

![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2956975.png)

![6-Benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2956980.png)

![7-[(cyclopropylmethyl)amino]-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2956981.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2956982.png)

![6-Ethoxy-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2956983.png)

![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-2,6-dimethylmorpholine](/img/structure/B2956985.png)

amine](/img/structure/B2956988.png)